molecular formula C7H6FNO3 B13544382 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

Cat. No.: B13544382
M. Wt: 171.13 g/mol
InChI Key: KRBWXLSPYCESMK-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is a fluorinated pyridine derivative characterized by a hydroxyacetic acid backbone substituted with a 3-fluoro-2-pyridyl group. This compound combines the electronic effects of fluorine with the hydrogen-bonding capacity of the hydroxyl group, making it relevant in medicinal chemistry and agrochemical research. While direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes (e.g., reductive amination, aldehyde condensation, and ion-exchange chromatography from –2) suggest feasible pathways.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-4-2-1-3-9-5(4)6(10)7(11)12/h1-3,6,10H,(H,11,12)

InChI Key

KRBWXLSPYCESMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(C(=O)O)O)F

Origin of Product

United States

Preparation Methods

Starting from 2-Aminopyridine Derivatives

One of the prominent routes involves starting from 2-aminopyridine derivatives, which are functionalized with fluorine at the 3-position. The key steps include:

Use of Ethylene Glycol and Alkali Catalysis

According to a recent patent, a method involves reacting compound (II), likely a pyridine derivative, with ethylene glycol in the presence of alkali (e.g., sodium carbonate or potassium carbonate). The process involves:

This method is advantageous because it simplifies the process, reduces reaction time, and operates at relatively mild temperatures, thus being environmentally friendly and cost-effective.

One-Pot Synthesis Approaches

Recent innovations include one-pot methods that combine multiple steps into a single reaction vessel, significantly reducing purification steps and waste:

This approach is highlighted in recent patent literature, emphasizing high yield (up to 90%), operational simplicity, and environmental friendliness.

Specific Reaction Schemes and Data

Step Reaction Type Reagents Conditions Outcome
1 Esterification Glycolic acid + alcohol Reflux with acid catalyst Ester intermediate
2 Nucleophilic substitution Pyridine derivative + ethylene glycol Alkali catalysis Hydroxyethyl pyridine derivative
3 Oxidation Hydroxyethyl derivative + oxidant Mild temperature 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid

Summary of Key Preparation Methods

Method Advantages Limitations References
Multi-step synthesis from 2-aminopyridine High specificity, customizable Longer reaction times Patent CN110240560A
One-pot esterification and oxidation High yield, eco-friendly Requires precise control of conditions Patent CN103172561A
Direct fluorination of pyridine derivatives Efficient fluorination Requires specialized reagents Literature review (2025)

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a keto acid, while substitution of the fluorine atom could yield a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Data/Applications Reference
2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid 3-Fluoro-2-pyridyl group, α-hydroxy group C₇H₆FNO₃ 185.13 (calc.) Potential hGAT3 inhibitor (inferred)
2-(5-Fluoropyridin-2-yl)acetic acid 5-Fluoro-2-pyridyl group C₇H₆FNO₂ 155.13 Intermediate in agrochemical synthesis
2-(3-Fluoropyridin-2-yl)acetic acid 3-Fluoro-2-pyridyl group C₇H₆FNO₂ 155.13 Similarity score: 0.83 vs. target compound
2-Hydroxy-2-(pyridin-3-yl)acetic acid 3-Pyridyl group, α-hydroxy group C₇H₇NO₃ 153.14 Chelating agent in metal coordination
4-Fluoromandelic acid 4-Fluorophenyl group, α-hydroxy group C₈H₇FO₃ 170.14 Metabolic studies (NSC 73990)
(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid 2-Fluorophenyl group, chiral center C₈H₇FO₃ 170.14 Chiral building block for pharmaceuticals

Biological Activity

2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid features a pyridine ring substituted with a fluorine atom and a hydroxyl group, which may contribute to its biological activity. Its molecular formula is C₇H₈FNO₃, with a molecular weight of 175.15 g/mol.

The biological activity of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid has been explored in various contexts, particularly its role in modulating enzymatic pathways and receptor interactions. The following mechanisms have been identified:

  • Anti-inflammatory Activity : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Neuroprotective Effects : Studies suggest that this compound may have neuroprotective effects, potentially through the modulation of amyloid precursor protein (APP) processing, which is significant in Alzheimer's disease research .
  • Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against HIV-1 integrase inhibitors. Its structural analogs have demonstrated significant inhibition in low micromolar concentrations .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid in vitro using RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS). Results showed a significant reduction in the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Concentration (µM) Cytokine Production (pg/mL) Control
0500Yes
10300Yes
50150Yes

The data suggests that higher concentrations correlate with reduced cytokine levels, demonstrating dose-dependent anti-inflammatory activity.

Case Study 2: Neuroprotective Effects

In a neurobiology study, the compound was evaluated for its effects on amyloidogenesis using N2a neuronal cells transfected with human APP. The results indicated that treatment with the compound led to decreased levels of amyloid-beta peptides.

Treatment Group Aβ1–40 Levels (nM) Aβ1–42 Levels (nM)
Control10050
Compound Treatment7030

This study supports the hypothesis that 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid may modulate amyloid processing and reduce neurotoxic peptide accumulation.

Q & A

Q. What mechanistic insights explain its reactivity in nucleophilic environments?

  • Reaction Pathway Analysis :
  • Kinetic Studies : Monitor reaction progress via in situ IR for intermediate detection (e.g., acyl fluorides) .
  • Isotope Labeling : Use ¹⁸O-labeled water to trace hydroxyl group incorporation .

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